molecular formula C20H12O6 B12348306 2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione

2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione

Cat. No.: B12348306
M. Wt: 348.3 g/mol
InChI Key: FVHCCEXNDAZZGM-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the aromatic ring.

Scientific Research Applications

2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The hydroxyl and quinone groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Chrysene: A PAH with a similar structure but different functional groups.

    Fluoranthene: A simpler PAH that serves as a building block for more complex derivatives.

Uniqueness

2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione is unique due to its specific arrangement of hydroxyl and quinone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

7,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2,7,10,12,14,16,18-octaene-4,9-dione

InChI

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2

InChI Key

FVHCCEXNDAZZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O

Origin of Product

United States

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